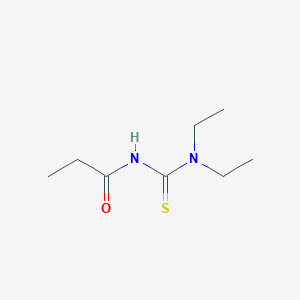
N-(diethylcarbamothioyl)propanamide
Description
N-(diethylcarbamothioyl)propanamide is a thiocarbamate derivative characterized by a propanamide backbone substituted with a diethylcarbamothioyl group (-SC(=O)N(Et)₂). The carbamothioyl group is known to enhance bioactivity in pesticidal and antioxidant compounds, as seen in related molecules .
Properties
CAS No. |
132650-47-6 |
|---|---|
Molecular Formula |
C8H16N2OS |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-(diethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12) |
InChI Key |
QAFGFHXLTHFGSW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N(CC)CC |
Canonical SMILES |
CCC(=O)NC(=S)N(CC)CC |
Synonyms |
Propanamide, N-[(diethylamino)thioxomethyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Diethylcarbamothioyl vs.
- Methylcarbamothioyl vs. Diethylcarbamothioyl: The compound 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide () shows antioxidant activity, suggesting that alkyl chain length (methyl vs. diethyl) in the carbamothioyl group could alter steric effects and bioactivity .
Physical Properties
Physical properties such as melting points and molecular weights vary significantly with substituents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


